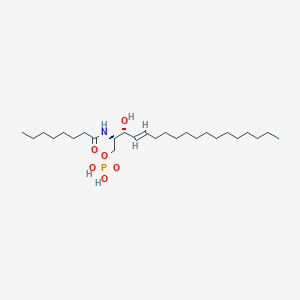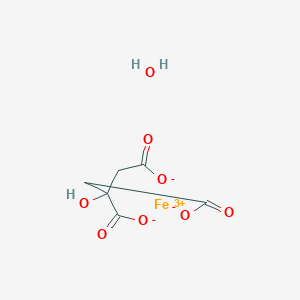![molecular formula C11H12N2O3 B116031 2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid CAS No. 148332-70-1](/img/structure/B116031.png)
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid is a synthetic organic compound that features a pyridine ring, an enoyl group, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid typically involves the following steps:
Formation of the enoyl group: This can be achieved through the reaction of an appropriate aldehyde with a pyridine derivative under basic conditions to form the enoyl intermediate.
Amidation: The enoyl intermediate is then reacted with methylamine to form the desired amide linkage.
Introduction of the amino acid moiety: The final step involves the reaction of the amide intermediate with bromoacetic acid under basic conditions to introduce the amino acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alkyl groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The enoyl group and pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13(8-11(15)16)10(14)5-4-9-3-2-6-12-7-9/h2-7H,8H2,1H3,(H,15,16)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAPRHUKSJKJRA-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)C(=O)/C=C/C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148332-70-1 |
Source


|
| Record name | 3-Pyridylacrylsarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148332701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)





